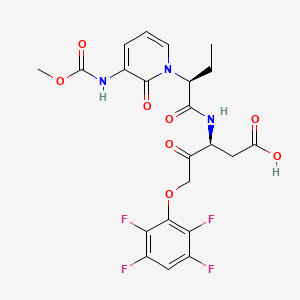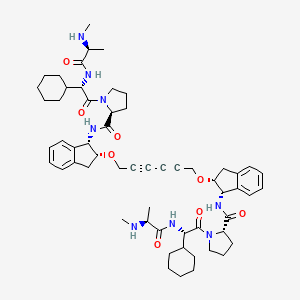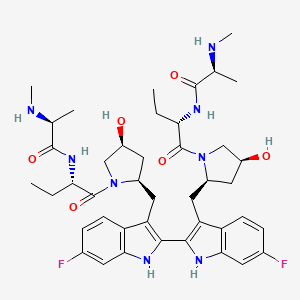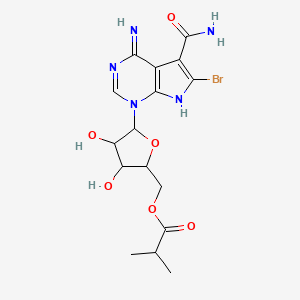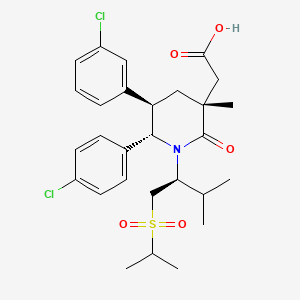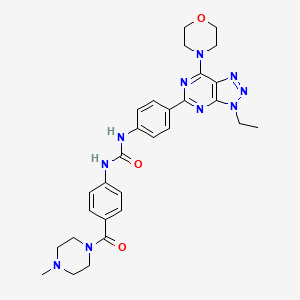
PKI-402
Overview
Description
PKI-402 is a selective, reversible, ATP-competitive inhibitor of class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. It is known for its potent antitumor activity, particularly in human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues .
Mechanism of Action
- By inhibiting phosphorylation of these proteins, especially p-Akt at threonine 308 (T308), PKI-402 disrupts critical signaling pathways involved in cancer progression .
- Additionally, this compound induces apoptosis via the mitochondrial pathway, with the autophagy receptor protein p62 triggering Mcl-1 degradation .
- This compound disrupts this pathway by inhibiting PI3K and mTOR, ultimately affecting downstream cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
PKI-402 plays a critical role in biochemical reactions by inhibiting class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. This inhibition is achieved through a reversible, ATP-competitive mechanism. This compound interacts with various enzymes and proteins, including phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin. The compound’s inhibitory effects on these enzymes lead to the suppression of downstream signaling pathways, particularly the phosphorylation of Akt at threonine 308 .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues, this compound inhibits cell growth and induces apoptosis. The compound influences cell function by suppressing the phosphorylation of key signaling proteins, such as Akt, and inducing the cleavage of poly (ADP-ribose) polymerase, a marker for apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. By competitively inhibiting ATP binding to these enzymes, this compound effectively suppresses their kinase activity. This inhibition leads to a decrease in the phosphorylation of downstream effector proteins, such as Akt, which plays a pivotal role in cell survival and proliferation. Furthermore, this compound induces changes in gene expression, promoting pro-apoptotic pathways and inhibiting cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In xenograft models of breast, glioma, and non-small cell lung cancer, this compound has demonstrated dose-dependent antitumor activity. At higher doses, such as 100 mg/kg, this compound effectively reduces tumor volume and prevents regrowth for extended periods. At lower doses, the compound’s effects are less pronounced, and tumor regrowth occurs more rapidly. Toxic or adverse effects at high doses have been minimal, with preferential accumulation of this compound in tumor tissue and minimal impact on normal tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling axis. The compound interacts with enzymes such as phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin, leading to alterations in metabolic flux and metabolite levels. These interactions result in the suppression of key signaling pathways that regulate cell growth, proliferation, and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound preferentially accumulates in tumor tissues, where it exerts its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway. This selective accumulation enhances the therapeutic efficacy of this compound while minimizing its impact on normal tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway and its ability to induce apoptosis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
PKI-402 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. Specific details on the synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process requires optimization of reaction conditions, purification methods, and quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
PKI-402 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .
Scientific Research Applications
PKI-402 has a wide range of scientific research applications, including:
Biology: Investigated for its effects on cell proliferation, growth, survival, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast, brain, pancreas, and non-small cell lung cancer
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Comparison with Similar Compounds
Similar Compounds
PF-04691502: Another dual inhibitor of phosphatidylinositol 3-kinase and mammalian target of rapamycin.
PD0325901: A selective inhibitor of mitogen-activated protein kinase kinase.
Uniqueness of PKI-402
This compound is unique due to its equipotent inhibition of both phosphatidylinositol 3-kinase and mammalian target of rapamycin, making it a valuable tool in cancer research. Its ability to induce apoptosis and suppress tumor growth in various cancer models highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXFYGBKZSQBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657809 | |
| Record name | N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173204-81-3 | |
| Record name | PKI-402 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173204813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PKI-402 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XSH56P2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


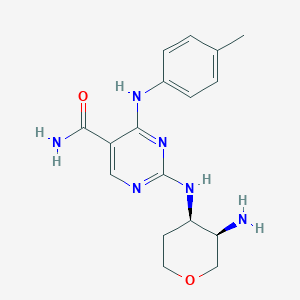
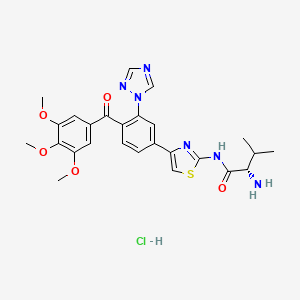
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
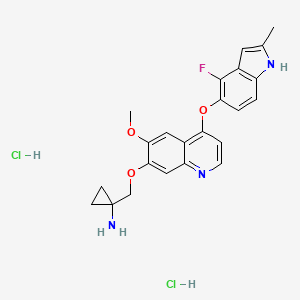

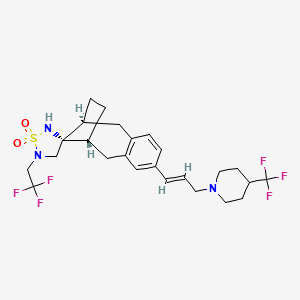
![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)
